molecular formula C21H42O2 B14520915 18,18-Dimethylnonadecanoic acid CAS No. 62746-98-9

18,18-Dimethylnonadecanoic acid

Cat. No.: B14520915
CAS No.: 62746-98-9
M. Wt: 326.6 g/mol
InChI Key: PXNSSVGVEXKKHS-UHFFFAOYSA-N
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Description

18,18-Dimethylnonadecanoic acid is a branched fatty acid with the molecular formula C21H42O2 It is a derivative of nonadecanoic acid, characterized by the presence of two methyl groups at the 18th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18,18-Dimethylnonadecanoic acid typically involves the alkylation of nonadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonadecanoic acid is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective introduction of methyl groups at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 18,18-Dimethylnonadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

18,18-Dimethylnonadecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.

    Biology: Investigated for its role in cellular membrane structure and function.

    Industry: Utilized in the production of specialty chemicals and lubricants.

Mechanism of Action

The mechanism of action of 18,18-Dimethylnonadecanoic acid involves its interaction with cellular membranes and enzymes. The branched structure of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    Nonadecanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.

    12,12-Dimethyltridecanoic acid: Another branched fatty acid with different chain length and branching position.

Uniqueness: 18,18-Dimethylnonadecanoic acid is unique due to its specific branching at the 18th carbon position, which imparts distinct physical and chemical properties. This branching can influence its behavior in biological systems and its reactivity in chemical processes, making it a valuable compound for various applications.

Properties

CAS No.

62746-98-9

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

18,18-dimethylnonadecanoic acid

InChI

InChI=1S/C21H42O2/c1-21(2,3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(22)23/h4-19H2,1-3H3,(H,22,23)

InChI Key

PXNSSVGVEXKKHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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